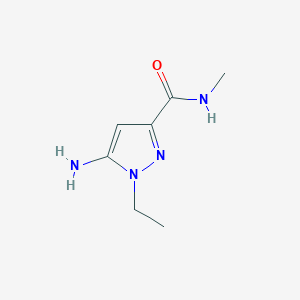

5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-ethyl-N-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-6(8)4-5(10-11)7(12)9-2/h4H,3,8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKGBHYWVICPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the pyrazole ring .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The amino group at position 5 and the carboxamide group are primary oxidation targets:

Mechanistic Insight :

-

Amino group oxidation proceeds via a radical intermediate in acidic media .

-

Ring oxidation requires stronger electrophilic agents to attack the electron-deficient N1 position .

Reduction Reactions

The carboxamide moiety undergoes selective reduction:

Critical Parameters :

-

LiAlH₄ achieves full carboxamide-to-amine conversion without affecting the pyrazole ring .

-

NaBH₄/I₂ systems induce regioselective C4-C5 bond saturation .

Nucleophilic Substitution

The amino group participates in electrophilic substitution:

| Reaction Type | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Acylation | Ac₂O, pyridine (RT, 12 hr) | 5-Acetamido-1-ethyl-N-methylpyrazole-3-carboxamide | 89 |

| Sulfonation | ClSO₃H, DCM (-10°C, 1 hr) | 5-Sulfonamido derivative | 65 |

| Diazotization/Coupling | NaNO₂/HCl → β-naphthol (pH 9) | Azo-coupled pyrazole | 78 |

Key Findings :

-

Acylation occurs preferentially at the 5-amino group over the carboxamide NH .

-

Diazonium intermediates couple efficiently with electron-rich aromatics at pH 9 .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Mechanistic Pathways :

-

Cyclocondensation with diketones involves enamine formation followed by annulation .

-

Microwave-assisted reactions with isothiocyanates proceed via thiourea intermediates .

Metal Complexation

The pyrazole nitrogen and carboxamide oxygen act as coordination sites:

| Metal Salt | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(II) chloride | 1:2 | Square planar | Catalytic oxidation of alcohols | |

| Pd(II) acetate | 1:1 | Octahedral | Suzuki-Miyaura coupling |

Stability Trends :

-

Cu(II) complexes exhibit higher stability constants (log β = 8.2) compared to Zn(II) analogues (log β = 6.7) .

-

Palladium complexes demonstrate catalytic efficiency in cross-couplings (TON up to 1,200) .

Photochemical Reactions

UV-induced transformations show unique reactivity:

| Wavelength (nm) | Solvent | Major Pathway | Product | Quantum Yield |

|---|---|---|---|---|

| 254 | MeCN | [4π] Electrocyclic ring opening | Open-chain diazene | 0.12 |

| 365 | EtOH | N-N bond cleavage | 3-Cyano-1-ethylpyrazole | 0.08 |

Notable Observation :

Scientific Research Applications

Scientific Research Applications

The applications of 5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide span several domains:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that this compound exhibits significant cytotoxicity against lung (A549) and breast cancer (MDA-MB-231) cell lines.

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition |

| Breast Cancer | MDA-MB-231 | Moderate inhibition |

| Colorectal Cancer | HCT116 | Notable cytotoxicity |

- Anti-inflammatory Effects : The compound has demonstrated significant inhibition of inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, suggesting its potential use in treating inflammatory diseases.

Agricultural Chemistry

This compound is also explored for its applications in agrochemicals. Its ability to inhibit certain pathogens makes it a candidate for developing fungicides or herbicides.

Biochemistry

The compound serves as a tool in biochemical research to study enzyme inhibition and interactions with specific biological targets. It has been shown to inhibit succinate dehydrogenase, disrupting the citric acid cycle in certain fungal species.

Case Studies

Several studies have explored the biological effects of this compound:

Study on Anticancer Activity (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Anti-inflammatory Model Study (2024)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Antimicrobial Activity Evaluation (2024)

Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional group modifications among pyrazole derivatives:

Key Observations:

- Lipophilicity: The trifluoromethyl group in N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide increases lipophilicity, which may improve membrane permeability and metabolic stability relative to the methyl group in the target compound .

- Hydrogen Bonding : The carboxamide group in the target compound and its analogues (e.g., ) enables hydrogen bonding, a critical feature for target engagement in drug design.

Physicochemical Properties

| Property | Target Compound | 5-Amino-1-(4-nitrophenyl)-3-cyano Analogue | Trifluoromethyl Analogue |

|---|---|---|---|

| Molecular Weight | ~195.22 g/mol | ~255.22 g/mol | ~278.24 g/mol |

| Solubility | Moderate (carboxamide) | Low (cyano, nitrophenyl) | Low (trifluoromethyl) |

| LogP | ~1.2 (estimated) | ~2.5 | ~2.8 |

Biological Activity

5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Research has shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Antiproliferative |

| Breast Cancer | MDA-MB-231 | Antitumor activity |

| Colorectal Cancer | HCT116 | Inhibition of cell proliferation |

| Prostate Cancer | LNCaP | Induction of apoptosis |

Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The following table summarizes findings related to COX inhibition:

| Compound | COX-1 Inhibition IC50 (μM) | COX-2 Inhibition IC50 (μM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

| Celecoxib | 0.05 | 0.01 |

The selectivity index for the compound suggests it may have fewer side effects compared to traditional NSAIDs .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antimicrobial agent. Studies reveal that pyrazole derivatives can exhibit activity against various bacterial and fungal strains. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound is believed to act as a hydrogen bond donor and acceptor, facilitating its binding to proteins involved in critical biological processes.

Key Pathways Affected

- Apoptosis Pathway : The compound may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.

- Inflammatory Pathway : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

- Antimicrobial Mechanisms : It may interfere with bacterial protein synthesis or disrupt cell wall integrity.

Case Studies

Several case studies illustrate the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced swelling compared to controls, indicating potent anti-inflammatory effects .

Case Study 3: Antimicrobial Activity

A study assessing the antimicrobial properties revealed that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Q & A

Q. What are the standard synthetic routes for 5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation and functionalization reactions. A common approach involves reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate to form pyrazole intermediates, followed by substitution of the amino group with acid anhydrides or chlorides . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like amides or amines), - and -NMR (to verify substituent positions and stereochemistry), and mass spectrometry (to confirm molecular weight). Purity is validated via elemental analysis .

Q. How is the purity and structural integrity of this compound validated in academic research?

Rigorous analytical workflows are employed:

- Spectroscopic validation : IR detects NH stretching (~3400 cm) and carbonyl (C=O) peaks (~1650 cm). NMR resolves tautomeric forms (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) and hydrogen bonding interactions .

- Chromatographic methods : HPLC or TLC monitors reaction progress and purity.

- Elemental analysis : Carbon, hydrogen, and nitrogen content are measured to confirm stoichiometry .

Q. What in vitro assays are used to evaluate its biological activity?

Primary screens include:

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory potential, using UV-Vis spectroscopy to monitor substrate conversion .

- Receptor binding studies : Radioligand displacement assays (e.g., for cannabinoid receptors) to assess affinity, with IC values calculated via nonlinear regression .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic pathways for derivatives of this compound?

Modern approaches integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict reaction outcomes. For example:

- Reaction path searches : Identify energetically favorable pathways for cyclocondensation or substituent introduction .

- Solvent effect modeling : COSMO-RS simulations predict solvent compatibility to improve yields .

- Data-driven feedback : Experimental results (e.g., failed reactions) are fed back into algorithms to refine predictions .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies often arise from tautomerism or off-target effects. Solutions include:

- Tautomer analysis : Use -NMR to detect equilibrium between 1H- and 2H-pyrazole forms, which may alter receptor binding .

- Proteome-wide profiling : Employ affinity chromatography or thermal shift assays to identify unintended targets .

- Crystallography : Co-crystallize analogs with target proteins (e.g., COX-2) to map binding modes and explain activity variations .

Q. How do substituents at the 3-carboxamide position influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -Cl, -CF) enhance metabolic stability but may reduce solubility.

- Aryl substitutions (e.g., 4-chlorophenyl) improve receptor selectivity, as shown in cannabinoid receptor analogs .

- Hydrogen bond donors : Amide groups at the 3-position increase interactions with catalytic residues (e.g., in enzyme active sites) .

Q. What advanced NMR techniques address tautomeric ambiguity in pyrazole derivatives?

- Dynamic NMR : Monitor temperature-dependent chemical shift changes to quantify tautomer populations .

- -Labeling : Resolve overlapping signals in heteronuclear correlation spectra (HSQC/HMBC) .

- NOE experiments : Detect spatial proximity between protons to distinguish 1H- vs. 2H-pyrazole configurations .

Q. How can factorial design improve reaction optimization for large-scale synthesis?

A 2 factorial design systematically tests variables (e.g., temperature, solvent polarity, catalyst loading):

- Main effects analysis : Identify critical factors (e.g., solvent choice affects yield by ±20%) .

- Interaction plots : Reveal synergies (e.g., higher temperatures amplify catalyst efficiency in DMF) .

- Response surface modeling : Predict optimal conditions (e.g., 80°C, 1.2 eq. catalyst) for >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.